2-[4-(phenylsulfanyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
CAS No.: 946342-67-2
Cat. No.: VC11906325
Molecular Formula: C18H20N2O2S2
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946342-67-2 |
|---|---|
| Molecular Formula | C18H20N2O2S2 |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | 2-(4-phenylsulfanylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C18H20N2O2S2/c19-17(22)16-13-8-4-9-14(13)24-18(16)20-15(21)10-5-11-23-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21) |
| Standard InChI Key | WUEQUHZOKBGGMP-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCSC3=CC=CC=C3 |
| Canonical SMILES | C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCSC3=CC=CC=C3 |
Introduction
Potential Synthesis Pathway
Although specific synthesis details for this compound are not readily available, similar compounds are synthesized using multi-step organic reactions. A plausible pathway might include:
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Formation of Cyclopenta[b]thiophene Core:
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Starting from thiophene derivatives, cyclization reactions can be employed to form the fused bicyclic system.
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Functionalization at Position 3:
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Introduction of a carboxamide group through amidation reactions using carboxylic acid derivatives or acyl chlorides.
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Attachment of Phenylsulfanyl Butanamido Chain:
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A nucleophilic substitution reaction could introduce the phenylsulfanyl moiety.
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The butanamido group may be added via an amide coupling reaction using reagents like carbodiimides or coupling agents such as HATU or EDC.
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Potential Applications
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Anti-inflammatory Activity: Compounds with thiophene and carboxamide groups have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .
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Anticancer Properties: Sulfanyl-containing molecules are known for their cytotoxic effects on cancer cell lines due to their ability to disrupt cellular redox balance .
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Antimicrobial Activity: Similar structures have shown efficacy against bacterial and fungal pathogens .
Molecular Docking Studies
In silico studies could predict interactions with biological targets such as enzymes or receptors. For instance:
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Hydrogen bonding via the carboxamide group.
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π–π interactions between the phenyl ring and aromatic residues in protein active sites.
Comparison with Related Compounds
Future Research Directions
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Synthetic Optimization:
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Developing cost-effective and efficient synthetic routes for large-scale production.
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Exploring green chemistry approaches for environmentally friendly synthesis.
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Biological Evaluation:
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Conducting in vitro and in vivo studies to confirm pharmacological activities.
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Investigating toxicity profiles to assess safety.
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Structure-Activity Relationship (SAR) Studies:
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Modifying functional groups to enhance potency and selectivity.
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Exploring derivatives with different substituents on the phenyl ring or thiophene core.
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This compound represents a promising scaffold for drug development due to its structural complexity and potential biological activities. Further experimental validation is essential to unlock its full therapeutic potential.
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